2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide
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Overview
Description
2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) and a carboxamide group
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group in a molecule can enhance its interaction with target proteins, potentially through key hydrogen bonding .
Pharmacokinetics
It’s known that the electronegativity of a halogen-substituted compound can influence its clearance and exposure .
Result of Action
Compounds with a trifluoromethyl group have been associated with enhanced drug potency .
Action Environment
It’s known that environmental factors can significantly impact the behavior of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide typically involves the following steps:
Formation of the Trifluoromethyl Phenyl Intermediate: The starting material, 3-(trifluoromethyl)aniline, is reacted with a suitable carboxylic acid derivative to form the corresponding amide.
Epoxidation: The amide is then subjected to epoxidation conditions to introduce the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Oxidation: Oxidative conditions can further modify the functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Products include substituted amides or alcohols.
Reduction: Products include primary or secondary amines.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[4-(trifluoromethyl)phenyl]-2-oxiranecarboxamide: Similar structure but with the trifluoromethyl group in the para position.
2-methyl-N-[3-(difluoromethyl)phenyl]-2-oxiranecarboxamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in the meta position of the phenyl ring in 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide imparts unique electronic and steric properties, making it distinct from its analogs. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAIZDIRTZZBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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